molecular formula C18H17N3OS B4649230 N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

Cat. No. B4649230
M. Wt: 323.4 g/mol
InChI Key: NLGGXYCZXBYDFA-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, also known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. DMXAA was first identified in the 1980s and has since been the subject of extensive research due to its promising anti-tumor activity.

Mechanism of Action

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide works by activating the immune system, leading to the production of cytokines and chemokines that help to destroy tumor cells. It also inhibits the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as the activation of immune cells such as macrophages and natural killer cells. It also inhibits the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide is its ability to activate the immune system, which can help to destroy tumor cells. It also inhibits the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow. However, one limitation of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide. One area of interest is the development of more effective delivery methods, such as nanoparticle-based formulations. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide. Finally, there is interest in combining N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide with other anti-cancer agents to enhance its efficacy.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide has been extensively studied for its anti-tumor activity, particularly in the treatment of solid tumors. It has been shown to have a variety of mechanisms of action, including the induction of tumor cell death, inhibition of angiogenesis, and activation of the immune system.

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-4-5-15(12(2)10-11)16-13(3)23-18(20-16)21-17(22)14-6-8-19-9-7-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGGXYCZXBYDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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